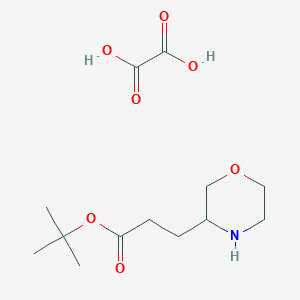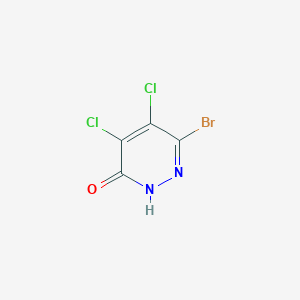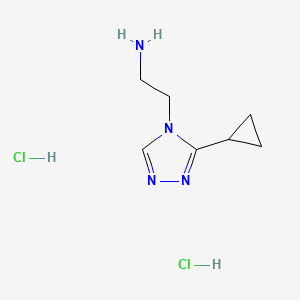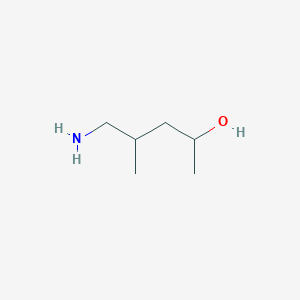![molecular formula C11H15BO4 B1373229 [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid CAS No. 1335234-29-1](/img/structure/B1373229.png)
[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid
Übersicht
Beschreibung
“[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid” is a boronic acid compound with the CAS Number: 1350513-12-0 . It has a molecular weight of 222.05 . It is in the form of oil .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . Boronic acids are considered valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The IUPAC name of the compound is 3-[(tetrahydro-3-furanyloxy)methyl]phenylboronic acid . The InChI Code is 1S/C11H15BO4/c13-12(14)10-3-1-2-9(6-10)7-16-11-4-5-15-8-11/h1-3,6,11,13-14H,4-5,7-8H2 .Chemical Reactions Analysis
Boronic acids are known for their diverse functional applications in chemical reactions . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Physical And Chemical Properties Analysis
“[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid” has a molecular weight of 222.05 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of oil .Wissenschaftliche Forschungsanwendungen
Applications in Organic Chemistry and Material Science
Synthesis of Multifunctional Compounds : Boronic acids, including derivatives closely related to [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid, are used as synthetic intermediates and building blocks in various fields including medicine, agriculture, and industrial chemistry. Their multifunctionality allows for novel applications in sensing, protein manipulation, therapeutics, biological labelling, and separation (Zhang et al., 2017).
Creation of Novel Boron Heterocycles : Boronic acids are instrumental in creating new classes of zwitterionic, tetrahedral boron heterocycles. These derivatives have potential uses in various applications due to their unique structural properties (Kotali et al., 2017).
Optical Modulation and Sensing : Phenyl boronic acids, a class to which [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid belongs, are used in optical modulation and sensing applications. They can be conjugated to polymers for aqueous dispersion of carbon nanotubes, allowing for saccharide recognition and other biological applications (Mu et al., 2012).
Biomedical and Analytical Applications
Holographic Sensing : Boronic acids like 3-acrylamide phenyl boronic acid have been used in holographic sensors for detecting L-lactate and other compounds containing hydroxy groups. This demonstrates their potential in complex biochemical sensing systems (Sartain et al., 2008).
Boron Neutron Capture Therapy : Boronated analogues of amino acids, which are structurally related to [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid, have been synthesized for potential use in Boron Neutron Capture Therapy, a targeted cancer treatment method (Zaidlewicz et al., 2003).
Neuroprotective Effects in Zebrafish Models : Boronic acids have shown potential in neuroprotective applications, as demonstrated by the effects of 3-pyridinylboronic acid in zebrafish embryos exposed to neurotoxins, suggesting their utility in neurological research (Üstündağ et al., 2020).
Advanced Materials and Environmental Applications
Glucose Sensing Materials : Boronic acids have been used in the construction of glucose sensing materials, demonstrating their importance in the development of biosensors and diagnostic tools (Das et al., 2003).
Fluorescence Probes for Ion Detection : New boronic acid derivatives have been synthesized for use as relay fluorescence probes, showing great potential for selective and sensitive detection of ions like Fe3+ and F- in living cells (Selvaraj et al., 2019).
Safety And Hazards
Zukünftige Richtungen
The future directions for the study of boronic acids, including “[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid”, are promising. The preparation of compounds with this chemical group is relatively simple and well known . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Eigenschaften
IUPAC Name |
[3-methyl-4-(oxolan-3-yloxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-8-6-9(12(13)14)2-3-11(8)16-10-4-5-15-7-10/h2-3,6,10,13-14H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQYPSCKYUMCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC2CCOC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801183607 | |
| Record name | B-[3-Methyl-4-[(tetrahydro-3-furanyl)oxy]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid | |
CAS RN |
1335234-29-1 | |
| Record name | B-[3-Methyl-4-[(tetrahydro-3-furanyl)oxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335234-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-Methyl-4-[(tetrahydro-3-furanyl)oxy]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





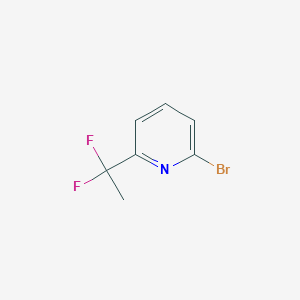

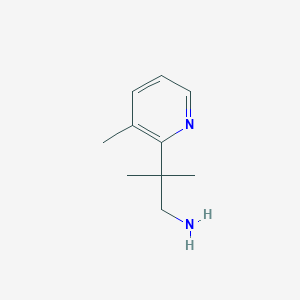
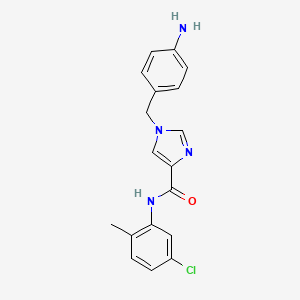
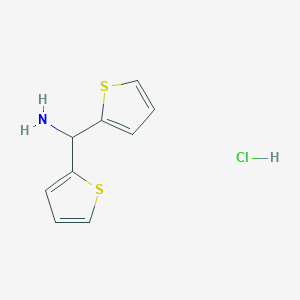
![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)
